N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
CAS No.:
Cat. No.: VC14830333
Molecular Formula: C20H20N6O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N6O2 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
| Standard InChI | InChI=1S/C20H20N6O2/c27-19(21-12-11-18-22-16-8-3-4-9-17(16)23-18)10-5-13-26-20(28)14-6-1-2-7-15(14)24-25-26/h1-4,6-9H,5,10-13H2,(H,21,27)(H,22,23) |
| Standard InChI Key | BJCQYZIZISYKLG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Introduction
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound featuring a benzimidazole ring attached to an ethyl group and a benzotriazine moiety linked via an amide bond. This compound belongs to the class of benzimidazole derivatives and is classified under heterocyclic compounds, known for their diverse range of bioactivities, including antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step synthetic strategies. These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization of the final product can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and mass spectrometry to confirm structural integrity.
Biological Activity and Potential Applications
The biological activity of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is primarily attributed to its structural components. Benzimidazole and benzotriazine derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. Studies suggest that derivatives containing benzimidazole rings exhibit significant anticancer activity by inducing apoptosis in cancer cells through caspase activation pathways.
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | Benzimidazole and benzotriazine | Antimicrobial and anticancer | Novel butanamide linkage enhances activity |
| 5-Methylbenzimidazole | Simple benzimidazole structure | Mild antimicrobial | Lacks complex benzotriazine core |
| 7-Hydroxybenzothiazole | Benzothiazole derivative | Antifungal properties | Different heterocyclic structure |
Chemical Reactions and Modifications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can participate in various chemical reactions, allowing for modifications that enhance its biological activity or alter its chemical properties. These reactions require specific conditions such as solvent choice, temperature control, and time management to optimize yield and minimize side products.
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